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An In-Depth Technical Guide to 3-(Morpholine-4-carbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern
Chemistry
3-(Morpholine-4-carbonyl)phenylboronic acid is a bifunctional organic compound of

significant interest to researchers in medicinal chemistry and materials science. Its structure

uniquely combines the reactivity of a phenylboronic acid with the advantageous

physicochemical properties conferred by a morpholine carboxamide moiety. Boronic acids are

renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Nobel

Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond

formation.[1][2][3] Simultaneously, the morpholine heterocycle is a privileged scaffold in drug

discovery, often incorporated to enhance aqueous solubility, metabolic stability, and target

engagement, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a

molecule.[4][5]

This guide provides a comprehensive overview of the physical and chemical properties of 3-
(Morpholine-4-carbonyl)phenylboronic acid, offering field-proven insights for its application

in research and development. We will delve into its structural characteristics, reactivity, and

established experimental protocols, grounding the discussion in authoritative scientific

principles.
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Physicochemical and Structural Properties
The compound's utility is fundamentally derived from its inherent physical and chemical

characteristics. These properties dictate its handling, reactivity, and suitability for various

applications.

Core Data Summary
A compilation of the key physicochemical data for 3-(Morpholine-4-carbonyl)phenylboronic
acid and its common pinacol ester variant is presented below.
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Property

Value (for 3-
(Morpholine-4-
carbonyl)phenylbor
onic acid)

Value (for its
pinacol ester)

Reference(s)

CAS Number 723281-55-8 871332-68-2 [6][7]

Molecular Formula C₁₁H₁₄BNO₄ C₁₇H₂₄BNO₄ [8]

Molecular Weight 235.04 g/mol 317.18 g/mol [8]

Appearance

White to off-white

solid/crystalline

powder

Solid [9]

Solubility

Phenylboronic acids

generally exhibit high

solubility in polar

organic solvents like

ethers and ketones,

moderate solubility in

chloroform, and poor

solubility in nonpolar

hydrocarbons like

hexanes.[1][10][11]

The morpholine

moiety is expected to

enhance aqueous

solubility compared to

unsubstituted

phenylboronic acid.

Generally higher

solubility in organic

solvents than the

parent boronic acid.

[10][12]

pKa The pKa of

unsubstituted

phenylboronic acid is

approximately 8.83.[1]

The electron-

withdrawing nature of

the meta-substituted

carbonyl group is

N/A
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expected to slightly

increase the acidity

(lower the pKa) of 3-

(Morpholine-4-

carbonyl)phenylboroni

c acid.[13]

Structural Analysis and Spectroscopic Characterization
The molecule consists of a central phenyl ring substituted at the 1-position with a boronic acid

group [-B(OH)₂] and at the 3-position with a morpholine-4-carbonyl group. The boron atom is

sp²-hybridized, possessing a vacant p-orbital that imparts its character as a mild Lewis acid.[1]

This Lewis acidity is crucial for its reactivity.

The morpholine ring typically adopts a stable chair conformation.[4] The presence of both the

boronic acid's hydroxyl groups (hydrogen bond donors) and the morpholine's oxygen and

amide carbonyl (hydrogen bond acceptors) allows for complex hydrogen-bonding networks in

the solid state, influencing its crystal packing and physical properties.[14]

Characterization of this compound relies on standard analytical techniques:

¹H NMR Spectroscopy: Would show characteristic aromatic proton signals in the 7-8 ppm

range, along with signals for the morpholine ring protons typically around 3.7 ppm.[15][16]

¹¹B NMR Spectroscopy: A powerful tool for studying boronic acids, this technique would

show a signal characteristic of a trigonal sp²-hybridized boron atom. This chemical shift is

sensitive to pH and complexation with diols.[17][18]

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Chemical Reactivity and Synthetic Utility
The primary utility of 3-(Morpholine-4-carbonyl)phenylboronic acid lies in its capacity to

serve as a versatile building block in organic synthesis, particularly in the construction of biaryl

structures.

The Suzuki-Miyaura Cross-Coupling Reaction
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This compound is an excellent substrate for the Suzuki-Miyaura reaction, a palladium-catalyzed

process that couples the phenyl group of the boronic acid with an organohalide or triflate.[3][19]

This reaction is fundamental to synthesizing complex molecules in the pharmaceutical and

materials industries.[8][20]

Causality of the Reaction Mechanism: The reaction proceeds through a well-established

catalytic cycle. The key is the activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄).

This converts the neutral, sp²-hybridized boronic acid into an anionic, sp³-hybridized "ate"

complex.[2] This structural change increases the nucleophilicity of the phenyl group attached to

the boron, making it capable of transferring from boron to the palladium center during the

crucial transmetalation step.

Pd(0)L₂
(Active Catalyst)

Oxidative Addition R¹-Pd(II)L₂-X
(Aryl Palladium Complex) Transmetalation R¹-Pd(II)L₂-R²

(Di-organopalladium)

[R²-B(OH)₃]⁻
(Activated Boronate)Base (e.g., K₂CO₃) ActivationR²-B(OH)₂

(Boronic Acid)

Reductive Elimination

Regeneration

R¹-R²
(Coupled Product)

R¹-X
(Organohalide)

Click to download full resolution via product page

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocols for Application
Adherence to validated protocols is critical for safety and experimental success. The following

sections provide self-validating systems for handling and reacting with this compound.

Protocol 1: Safe Handling and Storage
Boronic acids and their derivatives require careful handling to maintain their integrity and

ensure user safety.

Step-by-Step Handling Protocol:
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Engineering Controls: Handle the compound within a certified chemical fume hood to avoid

inhalation of dust.[21]

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and

nitrile gloves.[22] Inspect gloves before use and use proper removal technique.[22]

Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid

creating dust clouds.[23]

Contamination Avoidance: Use clean, dedicated spatulas and glassware. The compound is

hygroscopic and should be protected from moisture.[9][21]

Spill Cleanup: In case of a spill, sweep up the solid material carefully, place it in a suitable

container for disposal, and clean the area. Avoid generating dust.[23]

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-

ventilated area, often under refrigeration.[21][23]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling
This protocol describes a typical workflow for using 3-(Morpholine-4-carbonyl)phenylboronic
acid in a Suzuki coupling reaction.

Materials:

3-(Morpholine-4-carbonyl)phenylboronic acid (1.05 - 1.2 equivalents)

Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

Anhydrous Solvent (e.g., Dioxane/Water, DMF, Toluene)

Step-by-Step Reaction Protocol:
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Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the

aryl halide (1.0 eq.), 3-(Morpholine-4-carbonyl)phenylboronic acid (1.05 eq.), and the

base (2.0 eq.).

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10

minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

Reagent Addition: Under the inert atmosphere, add the palladium catalyst/ligand mixture,

followed by the degassed solvent(s).

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir

vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

Workup:

Cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer. Wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[24]

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product using flash column chromatography on silica gel to obtain the

desired biaryl compound.[24]
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Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion
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3-(Morpholine-4-carbonyl)phenylboronic acid stands out as a highly valuable and versatile

reagent. Its properties are a direct consequence of the synergistic combination of the reactive

boronic acid functional group and the drug-like morpholine scaffold. The boronic acid enables

robust and reliable carbon-carbon bond formation via Suzuki-Miyaura coupling, while the

morpholine moiety provides a handle to improve solubility and other ADME (absorption,

distribution, metabolism, and excretion) properties. For researchers and scientists in drug

development and materials science, a thorough understanding of its physicochemical

properties and reactivity is key to unlocking its full potential in the synthesis of novel and

functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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